5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine

描述

Crystallographic Analysis and Bonding Configuration

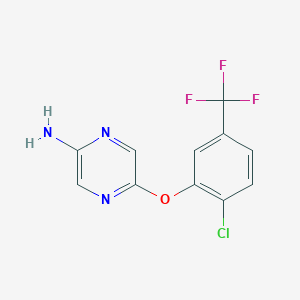

The molecular structure of 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine is characterized by a fundamental framework consisting of a pyrazine ring system linked through an ether bridge to a substituted benzene ring. The compound possesses the molecular formula C₁₁H₇ClF₃N₃O with a molecular weight of 289.64 grams per mole, indicating a relatively compact yet functionally diverse structure. The pyrazine ring serves as the central heterocyclic core, containing two nitrogen atoms positioned at the 1,4-positions relative to each other, which creates a six-membered aromatic ring system with distinct electronic properties compared to benzene derivatives.

The phenoxy substituent attached to the pyrazine ring introduces additional complexity through its dual substitution pattern. The chlorine atom occupies the 2-position relative to the ether oxygen linkage, while the trifluoromethyl group is positioned at the 5-position of the benzene ring. This substitution pattern creates an asymmetric distribution of electron-withdrawing groups around the aromatic system, significantly influencing the overall electronic properties of the molecule. The ether linkage between the pyrazine and phenyl systems provides conformational flexibility while maintaining conjugation between the two aromatic systems.

The amino group positioned at the 2-position of the pyrazine ring introduces important hydrogen bonding capabilities and affects the overall polarity of the molecule. The canonical Simplified Molecular Input Line Entry System representation FC(F)(F)C1=CC=C(Cl)C(OC2=NC=C(N=C2)N)=C1 clearly illustrates the connectivity pattern and spatial arrangement of functional groups within the molecular structure. The presence of multiple electronegative atoms, including nitrogen, oxygen, chlorine, and fluorine, creates distinct regions of electron density that influence both intramolecular and intermolecular interactions.

Electronic Structure and Resonance Effects

The electronic structure of this compound is dominated by the interaction between electron-withdrawing and electron-donating effects distributed across the molecular framework. The trifluoromethyl group represents one of the strongest electron-withdrawing substituents in organic chemistry, exerting both inductive and field effects that significantly influence the electron density distribution throughout the conjugated system. The presence of three fluorine atoms bonded to a single carbon creates a powerful electron-withdrawing center that affects the reactivity and stability of neighboring functional groups.

The chlorine substituent contributes additional electron-withdrawing character through inductive effects, though its influence is less pronounced compared to the trifluoromethyl group. The positioning of both electron-withdrawing groups on the same aromatic ring creates a cumulative effect that substantially reduces the electron density of the phenyl system. This electronic deactivation influences the nucleophilicity of the ether oxygen and affects the overall reactivity profile of the compound.

The pyrazine ring system exhibits unique electronic characteristics due to the presence of two nitrogen atoms within the aromatic framework. These nitrogen atoms act as electron-withdrawing centers, creating an electron-deficient aromatic system that is significantly different from pyridine or benzene derivatives. The amino group attached to the pyrazine ring provides electron-donating resonance effects that partially counteract the electron-withdrawing nature of the ring nitrogens, creating a complex balance of electronic effects throughout the molecule.

Resonance interactions between the phenoxy system and the pyrazine ring occur through the ether linkage, allowing for extended conjugation across the entire molecular framework. The electron-withdrawing substituents on the phenyl ring influence the degree of electron donation from the phenoxy oxygen to the pyrazine system, modulating the overall electronic properties of the heterocyclic core. These electronic interactions significantly impact the compound's spectroscopic properties, reactivity patterns, and potential biological activities.

Thermochemical Stability and Conformational Dynamics

The thermochemical properties of this compound reflect the inherent stability imparted by its aromatic framework combined with the effects of multiple heteroatoms and electron-withdrawing substituents. Computational predictions indicate a boiling point of 367.9 ± 42.0 degrees Celsius, suggesting significant intermolecular forces and thermal stability under standard conditions. This elevated boiling point is consistent with the presence of multiple polar functional groups and the potential for hydrogen bonding interactions involving the amino group.

The predicted density of 1.491 ± 0.06 grams per cubic centimeter indicates a relatively compact molecular packing arrangement, reflecting the influence of the heavy halogen atoms and the efficient space-filling characteristics of the aromatic systems. The high density value is partially attributed to the presence of chlorine and fluorine atoms, which contribute significantly to the molecular mass while occupying relatively small volumes within the crystal lattice.

Conformational dynamics of the compound are primarily influenced by the rotation around the carbon-oxygen bond linking the pyrazine and phenyl systems. The ether linkage provides a degree of flexibility that allows for different spatial orientations of the two aromatic rings relative to each other. However, electronic interactions between the aromatic systems may favor certain conformational arrangements over others, particularly those that optimize orbital overlap and minimize steric repulsion between substituents.

The trifluoromethyl group introduces additional conformational considerations due to its tetrahedral geometry and the significant size of the fluorine atoms. The rotation around the carbon-carbon bond connecting the trifluoromethyl group to the benzene ring is relatively free, but preferred conformations may exist due to favorable electrostatic interactions or minimization of steric clashes with neighboring atoms. The amino group on the pyrazine ring can adopt different orientations, potentially participating in intramolecular hydrogen bonding interactions that stabilize specific conformational states.

Comparative Analysis with Pyrazine Derivatives

The structural and electronic properties of this compound can be effectively understood through comparison with related pyrazine derivatives and analogous heterocyclic compounds. The compound 6-(Benzyloxy)pyrazin-2-amine shares the fundamental pyrazine-2-amine core structure but features a benzyloxy substituent instead of the chloro-trifluoromethyl-substituted phenoxy group. This structural difference provides insight into the effects of electron-withdrawing versus electron-neutral substituents on pyrazine derivatives.

The molecular weight comparison reveals significant differences between these related compounds. While 6-(Benzyloxy)pyrazin-2-amine has a molecular weight of 201.22 grams per mole, the target compound exhibits a molecular weight of 289.64 grams per mole. This substantial increase reflects the incorporation of multiple halogen atoms and demonstrates how substituent modifications can dramatically alter the physical properties of pyrazine derivatives.

Electronic structure comparisons highlight the contrasting effects of different substituent patterns on pyrazine reactivity. The benzyloxy group in 6-(Benzyloxy)pyrazin-2-amine provides mild electron-donating character through resonance effects, while the chloro-trifluoromethyl-substituted phenoxy group in the target compound exerts strong electron-withdrawing effects. These electronic differences significantly influence the nucleophilicity of the amino group and the electrophilicity of the pyrazine ring system.

Comparative analysis with other trifluoromethyl-containing compounds, such as 5-(Trifluoromethyl)pyridin-2-amine, reveals the importance of the heterocyclic core structure in determining overall molecular properties. While both compounds contain trifluoromethyl groups and amino functionalities, the pyrazine versus pyridine ring systems create distinct electronic environments that affect reactivity patterns and physical properties. The presence of two nitrogen atoms in pyrazine compared to one in pyridine fundamentally alters the electron distribution and chemical behavior of these heterocyclic systems.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Character |

|---|---|---|---|---|

| This compound | C₁₁H₇ClF₃N₃O | 289.64 | Cl, CF₃, NH₂ | Electron-withdrawing |

| 6-(Benzyloxy)pyrazin-2-amine | C₁₁H₁₁N₃O | 201.22 | Benzyloxy, NH₂ | Electron-neutral |

| 5-(Trifluoromethyl)pyridin-2-amine | C₆H₅F₃N₂ | 162.11 | CF₃, NH₂ | Electron-withdrawing |

| 2-Chloro-5-trifluoromethylpyridine | C₆H₃ClF₃N | 181.54 | Cl, CF₃ | Electron-withdrawing |

属性

IUPAC Name |

5-[2-chloro-5-(trifluoromethyl)phenoxy]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-7-2-1-6(11(13,14)15)3-8(7)19-10-5-17-9(16)4-18-10/h1-5H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVBIEIAAGMIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC2=NC=C(N=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209974 | |

| Record name | 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-21-9 | |

| Record name | 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)phenol and 2-chloropyrazine.

Formation of Phenoxy Intermediate: The phenol group of 2-chloro-5-(trifluoromethyl)phenol is reacted with a suitable base to form the phenoxide ion. This intermediate is then reacted with 2-chloropyrazine under nucleophilic substitution conditions to form the desired product.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Starting Materials: Large quantities of 2-chloro-5-(trifluoromethyl)phenol and 2-chloropyrazine are used.

Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted pyrazines, hydroxylated derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against breast cancer (AMJ13), colon cancer, and lung cancer cell lines.

- Growth Inhibition : It showed a mean growth inhibition rate (GI50) of approximately 15.72 μM against human tumor cells, indicating its potential as an antitumor agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, although detailed studies are still required to establish its efficacy and mechanism .

Drug Development

The compound's unique structural features make it a candidate for further development into novel therapeutic agents. Its drug-like properties were evaluated using tools like SwissADME, which indicated favorable characteristics for drug development including solubility and permeability .

In Vitro Studies

Several case studies have documented the effectiveness of this compound in laboratory settings:

- Cytotoxicity Testing : In one study, significant cytotoxic effects were observed at concentrations ranging from 40 to 60 µg/ml after 72 hours of exposure to breast cancer cell lines.

Comparative Studies

Comparative studies with structurally similar compounds have shown that modifications in the aniline group can enhance antibacterial activity, suggesting that further chemical optimization could yield even more potent derivatives .

作用机制

The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

相似化合物的比较

Substituent Effects

- Trifluoromethyl (CF₃): The CF₃ group increases electronegativity and metabolic stability across all analogs. However, its position (e.g., on pyrazine vs. phenoxy) alters steric hindrance and electronic effects .

- Chlorine : The presence of chlorine in the target compound and analogs like 2-Chloro-3-(trifluoromethyl)pyrazine contributes to halogen bonding, a critical factor in drug-receptor interactions .

Physicochemical Properties

- Solubility: The absence of a phenoxy group in 3-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS 1260667-12-6) likely improves aqueous solubility compared to the target compound .

- Molecular Weight : The target compound’s higher molecular weight (297.63 g/mol) may reduce bioavailability compared to lighter analogs like 5-(Trifluoromethyl)pyrazin-2-amine (163.10 g/mol) .

Research Findings and Challenges

- Synthetic Complexity: The phenoxy group in the target compound requires multi-step synthesis compared to simpler analogs, as seen in patents like EP 4 146 630 B1 for related pyrimidines .

生物活性

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine is an organic compound with the molecular formula C11H7ClF3N3O. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula: C11H7ClF3N3O

- Molecular Weight: 289.64 g/mol

- CAS Number: 1206970-21-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to modulate enzyme activity and disrupt various cellular processes, potentially leading to apoptosis in cancer cells.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific kinases or enzymes, which can lead to reduced cell proliferation.

- Cellular Signaling Disruption: By interfering with signaling pathways, the compound can alter cell fate decisions, promoting apoptosis or inhibiting survival signals.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study Findings:

- Cell Line Testing: The compound showed IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), indicating potent anticancer activity.

- Mechanistic Insights: Flow cytometry analyses revealed that treatment with this compound resulted in increased annexin V binding, a marker for early apoptosis, suggesting that it triggers apoptotic pathways in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.

- Results: The compound exhibited bacteriostatic effects, with notable reductions in bacterial viability at concentrations as low as 10 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate anticancer | 15 |

| 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural | Structure | Antimicrobial | 20 |

常见问题

Q. What are the common synthetic routes for preparing 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated or trifluoromethyl-substituted aromatic precursors. For example:

- Step 1: Condensation of 2-chloro-5-(trifluoromethyl)phenol with a pyrazin-2-amine derivative using coupling reagents (e.g., POCl₃ or Mitsunobu conditions) to form the phenoxy bridge.

- Step 2: Halogenation or functionalization of the pyrazine ring, followed by amine protection/deprotection to achieve regioselectivity .

Key intermediates may include thiourea analogues or halogenated pyrazines, as observed in structurally similar compounds .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography confirms regiochemistry and spatial arrangement of substituents, particularly for resolving ambiguities in halogen/CF₃ group positioning .

- Spectroscopy:

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity (e.g., antimicrobial or anticancer properties)?

Methodological Answer:

- Rational Design: Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to the pyrazine ring to improve binding to biological targets (e.g., enzymes or DNA). Evidence from similar pyrazine derivatives shows that halogenation at the 5-position increases antimicrobial potency .

- Hybridization: Combine with bioactive scaffolds (e.g., thiazoles or oxadiazoles) to exploit synergistic effects. For instance, thiazole-pyrazine hybrids exhibit enhanced antifungal activity .

- SAR Studies: Systematically vary substituents on the phenoxy group and pyrazine ring to map activity trends. Use in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to validate hypotheses .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assays: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), culture conditions, and controls (e.g., DMSO vehicle) to minimize variability .

- Data Normalization: Express activity relative to reference compounds (e.g., cisplatin for anticancer assays).

- Meta-Analysis: Cross-reference results with structurally analogous compounds. For example, trifluoromethyl groups often enhance lipophilicity and membrane permeability, which may explain higher potency in certain studies .

Q. What strategies optimize reaction yields during large-scale synthesis?

Methodological Answer:

- Catalysis: Use Pd-based catalysts for Ullmann or Buchwald-Hartwig couplings to form C-O or C-N bonds efficiently .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Purification: Employ column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (e.g., MeOH/CH₂Cl₂) to isolate high-purity product .

Q. How to design in vivo studies for assessing pharmacokinetic properties?

Methodological Answer:

- Dosing Regimens: Administer via oral or intravenous routes in rodent models, with plasma sampling at intervals (e.g., 0, 1, 4, 8, 24 hrs) to measure AUC and half-life.

- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites. For example, oxidative metabolism of the pyrazine ring may generate hydroxylated derivatives .

- Tissue Distribution: Quantify compound levels in target organs (e.g., liver, kidneys) using homogenization and extraction protocols .

Q. What computational methods predict binding affinities for target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DHFR for antimicrobial activity). Focus on hydrogen bonding with NH₂ groups and hydrophobic interactions with CF₃ substituents .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。